molecular formula C8H11F3N2O3 B14517664 2,2,2-Trifluoro-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide CAS No. 63066-15-9

2,2,2-Trifluoro-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide

Cat. No.: B14517664
CAS No.: 63066-15-9
M. Wt: 240.18 g/mol
InChI Key: HIQLLOYZVJEHQF-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide is a fluorinated acetamide derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide typically involves the reaction of trifluoroacetic anhydride with morpholine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The morpholine ring can form hydrogen bonds with proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide is unique due to its specific combination of a trifluoromethyl group and a morpholine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

63066-15-9

Molecular Formula

C8H11F3N2O3

Molecular Weight

240.18 g/mol

IUPAC Name

2,2,2-trifluoro-N-(2-morpholin-4-yl-2-oxoethyl)acetamide

InChI

InChI=1S/C8H11F3N2O3/c9-8(10,11)7(15)12-5-6(14)13-1-3-16-4-2-13/h1-5H2,(H,12,15)

InChI Key

HIQLLOYZVJEHQF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CNC(=O)C(F)(F)F

Origin of Product

United States

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